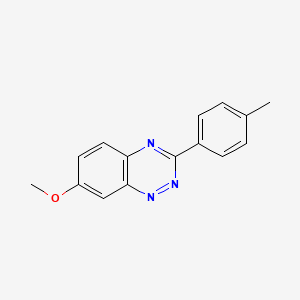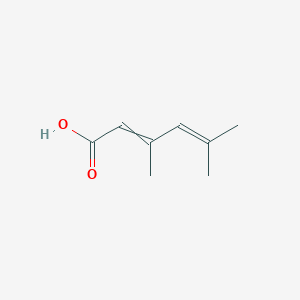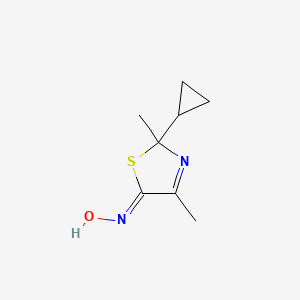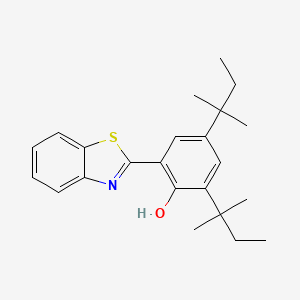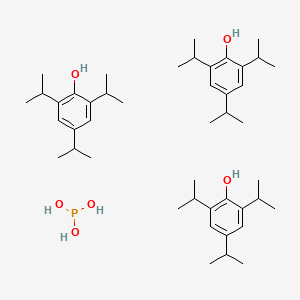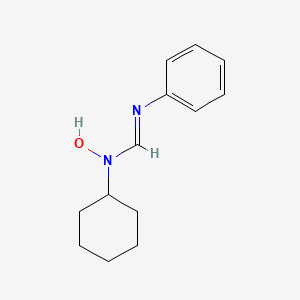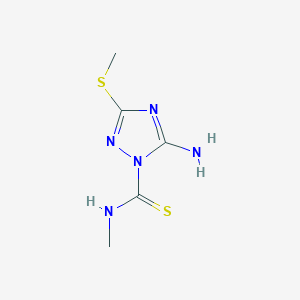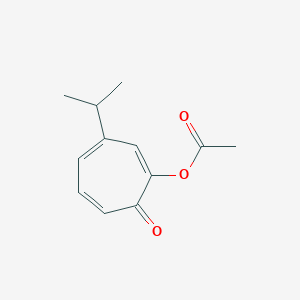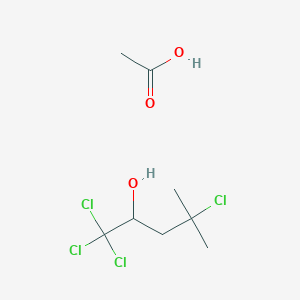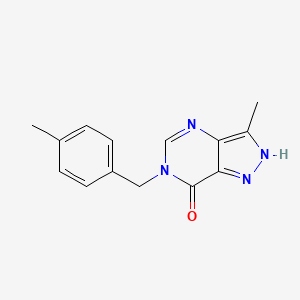
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)methyl)- is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)methyl)- typically involves the condensation of appropriate acetophenone derivatives with diethyl oxalate in the presence of sodium hydride or sodium ethoxide . The key intermediates, such as 4-(4-substituted phenyl)-2,4-dioxobutanoic acid ethyl esters, are then cyclized to form the desired pyrazolopyrimidine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)methyl)- undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups within the molecule.
Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Common reagents used in these reactions include chloroacetyl chloride for acylation, aluminium chloride as a catalyst, and various oxidizing and reducing agents depending on the desired transformation .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, acylation with chloroacetyl chloride in the presence of aluminium chloride can yield chloroacetyl derivatives .
Wissenschaftliche Forschungsanwendungen
7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)methyl)- has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Wirkmechanismus
The mechanism of action of 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)methyl)- involves its interaction with specific molecular targets, such as CDKs. By inhibiting these kinases, the compound can disrupt the cell cycle, leading to antiproliferative effects on cancer cells . The exact pathways and molecular interactions depend on the specific derivative and its structural modifications .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other pyrazolopyrimidines, such as:
- 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,4-dihydro-
- Sildenafil : A well-known PDE5 inhibitor that shares a similar pyrazolopyrimidine core .
Uniqueness
What sets 7H-Pyrazolo(4,3-d)pyrimidin-7-one, 1,6-dihydro-3-methyl-6-((4-methylphenyl)methyl)- apart is its specific substitution pattern, which can confer unique biological activities and chemical reactivity. This makes it a valuable compound for further research and development in various scientific fields .
Eigenschaften
CAS-Nummer |
80030-89-3 |
|---|---|
Molekularformel |
C14H14N4O |
Molekulargewicht |
254.29 g/mol |
IUPAC-Name |
3-methyl-6-[(4-methylphenyl)methyl]-2H-pyrazolo[4,3-d]pyrimidin-7-one |
InChI |
InChI=1S/C14H14N4O/c1-9-3-5-11(6-4-9)7-18-8-15-12-10(2)16-17-13(12)14(18)19/h3-6,8H,7H2,1-2H3,(H,16,17) |
InChI-Schlüssel |
OLHRTEGQDHYDFA-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)CN2C=NC3=C(NN=C3C2=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


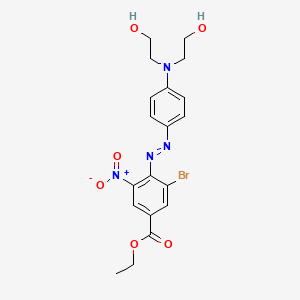

![2-[2-(Naphthalen-1-yl)ethenyl]-1-benzothiophene](/img/structure/B14428484.png)
